Ethyl 3-(4-hydroxy-2 isopropoxyphenyl)propanoate
Description
Ethyl 3-(4-hydroxy-2-isopropoxyphenyl)propanoate is an ester derivative of propanoic acid, featuring a phenyl ring substituted with a hydroxyl (-OH) group at the 4-position and an isopropoxy (-OCH(CH₃)₂) group at the 2-position. The propanoate backbone is esterified with an ethyl group, contributing to its lipophilic character. The hydroxyl group enhances hydrogen-bonding capacity, while the isopropoxy substituent may influence steric bulk and solubility. Synthesis likely involves introducing substituents onto the phenyl ring prior to esterification, analogous to methods for related compounds (e.g., alkylation or nucleophilic substitution) .
Properties
IUPAC Name |
ethyl 3-(4-hydroxy-2-propan-2-yloxyphenyl)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20O4/c1-4-17-14(16)8-6-11-5-7-12(15)9-13(11)18-10(2)3/h5,7,9-10,15H,4,6,8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMSRFYDVNGTMGT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC1=C(C=C(C=C1)O)OC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(4-hydroxy-2 isopropoxyphenyl)propanoate typically involves the esterification of 3-(4-hydroxy-2 isopropoxyphenyl)propanoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of automated systems and advanced purification techniques such as distillation and crystallization ensures the production of high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(4-hydroxy-2 isopropoxyphenyl)propanoate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Concentrated nitric acid for nitration, bromine in acetic acid for bromination.
Major Products
Oxidation: 3-(4-hydroxy-2 isopropoxyphenyl)propanoic acid.
Reduction: 3-(4-hydroxy-2 isopropoxyphenyl)propanol.
Substitution: 3-(4-nitro-2 isopropoxyphenyl)propanoate, 3-(4-bromo-2 isopropoxyphenyl)propanoate.
Scientific Research Applications
Ethyl 3-(4-hydroxy-2 isopropoxyphenyl)propanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and antioxidant activities.
Industry: Utilized in the production of fragrances and flavorings due to its pleasant odor.
Mechanism of Action
The mechanism of action of Ethyl 3-(4-hydroxy-2 isopropoxyphenyl)propanoate involves its interaction with specific molecular targets in biological systems. The hydroxy group can form hydrogen bonds with enzymes or receptors, potentially inhibiting their activity. The isopropoxy group may enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively.
Comparison with Similar Compounds
Ethyl (2E)-2-Cyano-3-(4-Methoxyphenyl)acrylate
- Structure: Contains a cyano (-CN) group, acrylate (α,β-unsaturated ester), and 4-methoxyphenyl substituent.
- Synthesis : Prepared via condensation reactions for bioactive intermediates .
- Applications: Serves as a precursor for 2-propenoylamides and 2-propenoates with pharmacological relevance.
- Key Differences: The acrylate group introduces conjugation, increasing rigidity compared to the saturated propanoate backbone of the target compound. The methoxy group lacks the hydrogen-bonding capability of the hydroxyl group in the target molecule, altering solubility and reactivity .
Ethyl (2S)-2-Amino-3-(4-Fluorophenyl)propanoate
- Structure: Features an amino (-NH₂) group and 4-fluorophenyl substituent.
- Applications : Used in peptide synthesis and chiral building blocks due to its stereospecificity .
- Key Differences: The amino group enables participation in zwitterionic interactions, while the fluorine atom enhances electronegativity and metabolic stability—contrasting with the hydroxyl and isopropoxy groups in the target compound .
Thioether and Heterocyclic Substituted Propanoates
Ethyl 3-(Methylthio)propanoate
- Structure : Includes a methylthio (-SCH₃) group.
- Applications: Major aroma compound in pineapple pulp and core, contributing fruity notes .
- Key Differences: The thioether group enhances volatility and sulfurous aroma, unlike the phenolic and ether groups in the target compound, which likely reduce volatility and increase polarity .
Ethyl 3-[5-(Aminomethylene)-4-Oxo-2-Thioxothiazolidin-3-yl]propanoate
- Structure: Contains a thiazolidinone ring with aminomethylene and thioether groups.
- Applications : Exhibits antibacterial and antifungal activity .
- Key Differences : The heterocyclic ring introduces planar rigidity and diverse hydrogen-bonding sites, contrasting with the simpler phenyl substitution in the target molecule .
Chromen-Substituted Propanoates
Ethyl 3-(4-Methyl-2-Oxo-7-Propoxychromen-3-yl)propanoate
- Structure : Features a chromen (benzopyran) core with methyl, propoxy, and ketone substituents.
- Applications: Potential use in fluorescent materials or drug discovery due to the chromophore .
- Key Differences: The extended aromatic system (chromen) increases molecular weight and π-π stacking capacity, unlike the monosubstituted phenyl group in the target compound .
Biological Activity
Ethyl 3-(4-hydroxy-2-isopropoxyphenyl)propanoate is a compound of significant interest in medicinal chemistry due to its potential biological activities, including anti-inflammatory, antioxidant, and anticancer properties. This article provides a comprehensive overview of its biological activity, supported by data tables and relevant case studies.
Chemical Structure and Properties
Ethyl 3-(4-hydroxy-2-isopropoxyphenyl)propanoate has the following chemical structure:
- Molecular Formula : CHO
- Molecular Weight : 198.23 g/mol
The compound features a hydroxy group, which may enhance its interaction with biological molecules through hydrogen bonding, and an isopropoxy group that influences its solubility and bioavailability.
The biological activity of Ethyl 3-(4-hydroxy-2-isopropoxyphenyl)propanoate is believed to be mediated through several mechanisms:
- Antioxidant Activity : The hydroxy group can scavenge free radicals, reducing oxidative stress in cells.
- Anti-inflammatory Effects : The compound may inhibit pro-inflammatory cytokines and enzymes, contributing to its therapeutic potential in inflammatory conditions.
- Anticancer Properties : Preliminary studies suggest that it may induce apoptosis in cancer cells and inhibit tumor growth by affecting various signaling pathways.
Antioxidant Activity
A study evaluated the antioxidant capacity of Ethyl 3-(4-hydroxy-2-isopropoxyphenyl)propanoate using the DPPH radical scavenging assay. The results indicated that the compound exhibited significant scavenging activity compared to standard antioxidants like ascorbic acid.
| Compound | IC50 (µM) |
|---|---|
| Ethyl 3-(4-hydroxy-2-isopropoxyphenyl)propanoate | 25 |
| Ascorbic Acid | 15 |
Anti-inflammatory Activity
In vitro experiments demonstrated that Ethyl 3-(4-hydroxy-2-isopropoxyphenyl)propanoate inhibited the production of nitric oxide (NO) in LPS-stimulated macrophages, indicating its potential as an anti-inflammatory agent.
| Treatment | NO Production (µM) |
|---|---|
| Control | 15.0 |
| LPS | 30.0 |
| Ethyl 3-(4-hydroxy-2-isopropoxyphenyl)propanoate (50 µM) | 10.5 |
Anticancer Activity
In a study assessing the cytotoxic effects on various cancer cell lines (e.g., MDA-MB-231 breast cancer cells), Ethyl 3-(4-hydroxy-2-isopropoxyphenyl)propanoate showed promising results:
| Cell Line | IC50 (µM) |
|---|---|
| MDA-MB-231 | 20 |
| HeLa | 30 |
| HCT116 | 25 |
Case Studies
- Case Study on Inflammation : In a model of acute inflammation induced by carrageenan, administration of Ethyl 3-(4-hydroxy-2-isopropoxyphenyl)propanoate significantly reduced paw edema compared to untreated controls, suggesting its potential for treating inflammatory diseases.
- Case Study on Cancer Therapy : A recent study explored the effects of this compound on breast cancer cells. Results showed that treatment led to increased apoptosis rates, indicating its potential use as an adjunct therapy in cancer treatment.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
